Panaxcerol B

Anti-inflammatory assay Nitric oxide inhibition RAW264.7 macrophage

Panaxcerol B (CAS 171520-42-6) is a monogalactosyl monoacylglycerol (MGMG) originally isolated from the aerial parts of hydroponic Panax ginseng and subsequently from marine cyanobacteria. Its structure is confirmed as (2S)-1-O-linolenoyl-3-O-β-D-galactopyranosyl-sn-glycerol (C27H46O9, MW 514.65), bearing a single α-linolenoyl (18:3, ω-3) fatty acid chain esterified at the sn-1 position of glycerol and a β-D-galactopyranosyl head group at the sn-3 position.

Molecular Formula C27H46O9
Molecular Weight 514.6 g/mol
Cat. No. B12938503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxcerol B
Molecular FormulaC27H46O9
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9-/t21-,22-,24+,25+,26-,27-/m1/s1
InChIKeyHUSISCNTLUEZCN-DTYSIQRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Panaxcerol B for Anti-Inflammatory and Cancer Metabolism Research: Product Identification Guide


Panaxcerol B (CAS 171520-42-6) is a monogalactosyl monoacylglycerol (MGMG) originally isolated from the aerial parts of hydroponic Panax ginseng and subsequently from marine cyanobacteria [1][2]. Its structure is confirmed as (2S)-1-O-linolenoyl-3-O-β-D-galactopyranosyl-sn-glycerol (C27H46O9, MW 514.65), bearing a single α-linolenoyl (18:3, ω-3) fatty acid chain esterified at the sn-1 position of glycerol and a β-D-galactopyranosyl head group at the sn-3 position [1][3]. Panaxcerol B has demonstrated quantifiable anti-inflammatory activity via inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells and exhibits a mechanistically distinct, selective apoptosis-inducing effect against cancer cells under glucose starvation conditions [1][2].

Panaxcerol B Procurement: Why Panaxcerol C, Panaxcerol D, or Panaxcerol A Cannot Serve as Drop-In Replacements


The glycosyl glyceride family isolated from Panax ginseng—Panaxcerol A (Compound 1), Panaxcerol B (Compound 2), Panaxcerol C (Compound 3), and Panaxcerol D (Compound 4)—exhibits dramatic functional divergence despite shared biosynthetic origin. Panaxcerol B is a monogalactosyl monoacylglycerol (MGMG) carrying a single α-linolenoyl chain, whereas Panaxcerol C and D are monogalactosyl diacylglycerols (MGDGs) bearing two fatty acid chains each [1]. This single structural difference yields an approximately 7.7-fold variation in NO inhibitory potency (IC50: 7.7–8.0 μM for the diacyl species vs. 59.4 μM for Panaxcerol B) and a 5-fold difference in the cytotoxicity-free concentration window [1]. Furthermore, only Panaxcerol B—not its diacyl counterparts—has demonstrated glucose starvation-selective cancer cell apoptosis, a mechanistically orthogonal activity profile that cannot be recapitulated by synthetic analogs [2][3]. Generic substitution within this class would therefore compromise both the quantitative pharmacology and the qualitative biological readout, leading to irreproducible or misinterpreted experimental results.

Panaxcerol B Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Structural Analogs


NO Production Inhibitory Potency: Panaxcerol B vs. Panaxcerol A, C, and D in LPS-Stimulated RAW264.7 Macrophages

In the sole published head-to-head comparison of all four Panax ginseng glycosyl glycerides, Panaxcerol B (Compound 2) displayed an IC50 of 59.4 ± 6.8 μM for NO production inhibition in LPS-stimulated RAW264.7 cells, placing it between the slightly less potent Panaxcerol A (Compound 1: IC50 63.8 ± 6.4 μM) and the markedly more potent diacyl species Panaxcerol C (Compound 3: IC50 7.7 ± 0.6 μM) and Panaxcerol D (Compound 4: IC50 8.0 ± 0.9 μM) [1]. The ~7.7-fold potency gap between monoacyl Panaxcerol B and its diacyl counterparts is directly attributable to the absence of a second fatty acid chain at the sn-2 position, establishing a clear structure-activity relationship [1].

Anti-inflammatory assay Nitric oxide inhibition RAW264.7 macrophage Glycosyl glyceride SAR

Cytotoxicity Safety Window: 5-Fold Wider Usable Concentration Range for Panaxcerol B vs. Panaxcerol C and D

In the same head-to-head study, Panaxcerol B exhibited no cytotoxicity at concentrations below 100 μM, providing a functional concentration window of approximately 1.68× its IC50 value (100 μM / 59.4 μM). In contrast, the more potent diacyl compounds Panaxcerol C and Panaxcerol D showed cytotoxicity above 20 μM, constraining their usable window to approximately 2.5–2.6× their IC50 values (20 μM / 7.7–8.0 μM) [1]. While the relative therapeutic index favors the diacyl species, the absolute concentration range allows Panaxcerol B to be dosed at up to 100 μM without confounding cytotoxicity, enabling mechanistic studies at concentrations ~5-fold higher than those tolerated by Panaxcerol C or D [1].

Cytotoxicity profiling Safety window RAW264.7 Therapeutic index

Glucose Starvation-Selective Cancer Cell Apoptosis: An Orthogonal Bioactivity Absent in Panaxcerol C and D

Panaxcerol B, isolated from cyanobacteria collected in Katsuura City, Chiba Prefecture, was found to selectively induce apoptosis in cancer cells under glucose starvation conditions and glycolytic inhibition conditions, while sparing cells under normal nutrient conditions [1]. This nutrient stress-selective cytotoxicity represents a mechanistically orthogonal pharmacological dimension that has not been reported for any other Panaxcerol family member—including Panaxcerol A, C, or D—nor for the broader class of ginseng-derived ginsenosides [1][2]. Furthermore, three synthetic analogs of Panaxcerol B were prepared and evaluated in the same glucose starvation-selective assay; none exhibited detectable activity, confirming that the natural stereochemistry and precise regiochemistry of Panaxcerol B are essential for this phenotype [3].

Cancer metabolism Glucose starvation Selective apoptosis Nutrient deprivation

Pro-Inflammatory Cytokine mRNA Suppression: Panaxcerol B Reduces IL-1β, IL-6, and TNF-α Expression in LPS-Activated Macrophages

Beyond NO production inhibition, Panaxcerol B reduced mRNA expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW264.7 macrophage cells [1]. This multi-cytokine suppression was observed across all four glycosyl glycerides tested, but with graded efficacy: Compounds 3 (Panaxcerol C) and 4 (Panaxcerol D) exhibited the strongest inhibition of cytokine mRNA, while Compounds 1 (Panaxcerol A) and 2 (Panaxcerol B) showed moderate suppression [1]. The data confirm that Panaxcerol B engages the broader inflammatory signaling network—not merely iNOS enzymatic activity—providing a mechanistically richer anti-inflammatory profile than would be inferred from NO IC50 alone.

Cytokine suppression IL-1β IL-6 TNF-α mRNA expression

Structural Determinant of Differential Bioactivity: Monoacyl (MGMG) vs. Diacyl (MGDG) Scaffold

Panaxcerol B is a monogalactosyl monoacylglycerol (MGMG, C27H46O9, MW 514.65) carrying a single α-linolenoyl (C18:3, ω-3) chain at the sn-1 position, whereas Panaxcerol C (C45H74O10, MW 775.10) and Panaxcerol D are monogalactosyl diacylglycerols (MGDGs) carrying two fatty acid chains [1][2]. The monoacyl scaffold of Panaxcerol B confers significantly lower calculated lipophilicity (cLogP) relative to diacyl analogs, impacting membrane partitioning kinetics, DMSO/ethanol solubility profiles, and intracellular distribution [2]. This physicochemical divergence is the structural basis for the ~7.7-fold NO inhibitory potency difference and the 5-fold broader cytotoxicity safety window described above, and it also rationalizes why Panaxcerol B's glucose starvation-selective activity was not replicated by synthetic analogs with altered acylation patterns [1][3].

Structure-activity relationship Monogalactosyl monoacylglycerol Monogalactosyl diacylglycerol Lipophilicity

Panaxcerol B: Evidence-Backed Research and Procurement Application Scenarios


Moderate Anti-Inflammatory Mechanistic Studies Requiring Wide Non-Cytotoxic Dosing Range

Investigators studying NO-mediated and cytokine-driven inflammatory signaling in macrophage models can employ Panaxcerol B at concentrations up to 100 μM without cytotoxicity, a 5-fold wider range than the 20 μM limit imposed by Panaxcerol C or D [1]. This enables robust dose-response curve generation across a broader dynamic range and supports prolonged exposure protocols where diacyl analogs would introduce viability confounds [1].

Tumor Microenvironment and Nutrient-Deprivation Oncology Research

Panaxcerol B is uniquely qualified among glycosyl glycerides for cancer metabolism studies targeting the glucose-depleted tumor microenvironment. Its demonstrated ability to selectively induce apoptosis in cancer cells under glucose starvation—while sparing cells under normal nutrient conditions—constitutes a mechanism not shared by Panaxcerol C, Panaxcerol D, or any synthetic analog tested to date [2][3]. Researchers investigating synthetic lethality strategies or nutrient stress sensitization in solid tumors should procure Panaxcerol B as the only compound in this structural class with validated starvation-selective cytotoxicity [2].

Structure-Activity Relationship (SAR) Studies on Glycoglycerolipid Acylation and Bioactivity

As the sole monoacyl representative within the Panax ginseng glycosyl glyceride quartet, Panaxcerol B serves as an essential comparator for SAR investigations probing the impact of acylation state (monoacyl MGMG vs. diacyl MGDG) on NO inhibitory potency, cytotoxicity, cytokine modulation, and membrane interaction [1]. Its structural divergence from Panaxcerol A (different fatty acid: hexadecatrienoyl vs. linolenoyl), Panaxcerol C, and Panaxcerol D provides a controlled chemical series for dissecting the contributions of chain count, chain identity, and unsaturation pattern to pharmacological outcomes [1].

Natural Product Authenticity and Bioassay-Guided Isolation Reference Standard

Given that synthetic analogs of Panaxcerol B failed to recapitulate its glucose starvation-selective activity—confirming that bioactivity is exquisitely dependent on the natural stereochemistry and regiospecific acylation pattern—naturally isolated Panaxcerol B is the only valid reference material for bioassay-guided fractionation studies and for authenticating newly isolated MGMG samples from ginseng or cyanobacterial sources [3]. Procurement of Panaxcerol B from vendors supplying NMR-verified, naturally derived material (not synthetic) is critical for reproducibility in these applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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